molecular formula C11H12F2OS B13486655 1-(3,4-Difluorophenyl)-2-(propylthio)ethan-1-one

1-(3,4-Difluorophenyl)-2-(propylthio)ethan-1-one

Cat. No.: B13486655
M. Wt: 230.28 g/mol
InChI Key: AAOMNHGOUNZVJA-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2-(propylthio)ethan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a difluorophenyl group and a propylthio group attached to an ethanone backbone

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)-2-(propylthio)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluorobenzaldehyde with propylthiol in the presence of a base, followed by oxidation to form the desired ketone. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-2-(propylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Difluorophenyl)-2-(propylthio)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-2-(propylthio)ethan-1-one involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, while the propylthio group may enhance its binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)-2-(propylthio)ethan-1-one can be compared with similar compounds such as:

    1-(3,4-Difluorophenyl)ethan-1-one: Lacks the propylthio group, which may affect its chemical reactivity and biological activity.

    1-(3,4-Difluorophenyl)-2-(methylthio)ethan-1-one: Contains a methylthio group instead of a propylthio group, leading to differences in steric and electronic properties.

    1-(3,4-Difluorophenyl)-2-(ethylthio)ethan-1-one: Similar structure but with an ethylthio group, which may influence its overall properties.

Properties

Molecular Formula

C11H12F2OS

Molecular Weight

230.28 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-2-propylsulfanylethanone

InChI

InChI=1S/C11H12F2OS/c1-2-5-15-7-11(14)8-3-4-9(12)10(13)6-8/h3-4,6H,2,5,7H2,1H3

InChI Key

AAOMNHGOUNZVJA-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(=O)C1=CC(=C(C=C1)F)F

Origin of Product

United States

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